6-(Fluoromethyl)bicyclo[4.1.0]heptane-3-carboxylic acid
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Overview
Description
6-(Fluoromethyl)bicyclo[410]heptane-3-carboxylic acid is an organic compound characterized by a bicyclic structure with a fluoromethyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Fluoromethyl)bicyclo[4.1.0]heptane-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple react with cyclohexene in diethyl ether to form the bicyclic structure . The fluoromethyl group can be introduced through a subsequent fluorination reaction using appropriate fluorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6-(Fluoromethyl)bicyclo[4.1.0]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
6-(Fluoromethyl)bicyclo[4.1.0]heptane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(Fluoromethyl)bicyclo[4.1.0]heptane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Norcarane (Bicyclo[4.1.0]heptane): A structurally similar compound without the fluoromethyl and carboxylic acid groups.
Bicyclo[3.1.1]heptane: Another bicyclic compound with different ring sizes and functional groups.
Bicyclo[2.2.1]heptane: Known for its use in various bioactive natural products.
Uniqueness
6-(Fluoromethyl)bicyclo[4.1.0]heptane-3-carboxylic acid is unique due to the presence of both the fluoromethyl and carboxylic acid groups, which confer distinct chemical and biological properties. The fluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid group allows for further functionalization and interaction with biological targets.
Properties
Molecular Formula |
C9H13FO2 |
---|---|
Molecular Weight |
172.20 g/mol |
IUPAC Name |
6-(fluoromethyl)bicyclo[4.1.0]heptane-3-carboxylic acid |
InChI |
InChI=1S/C9H13FO2/c10-5-9-2-1-6(8(11)12)3-7(9)4-9/h6-7H,1-5H2,(H,11,12) |
InChI Key |
HIPKMQILTGBYKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2CC1C(=O)O)CF |
Origin of Product |
United States |
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